![molecular formula C10H10ClN3 B3039112 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine CAS No. 97421-40-4](/img/structure/B3039112.png)

1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine

Descripción general

Descripción

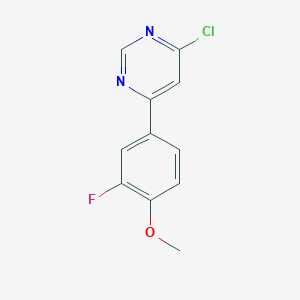

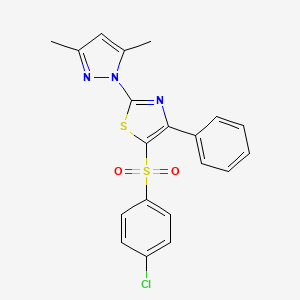

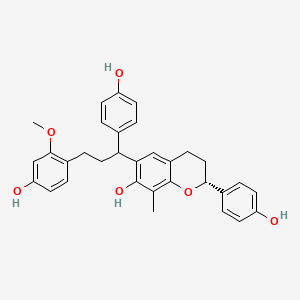

The compound “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, where an electron-rich species (nucleophile) attacks an electron-poor species (electrophile). In this case, the pyrazole ring might be formed through a reaction involving a diazomethane and a 1,3-diketone .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . For instance, the presence of a pyrazole ring might be indicated by specific peaks in the NMR spectrum .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the pyrazole ring might undergo reactions like electrophilic aromatic substitution . The chlorine atom on the phenyl ring might be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in different solvents can be estimated based on the polarity of its functional groups .Aplicaciones Científicas De Investigación

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. Histamine, interacting with H1 receptors, causes allergic reactions. Piperazine H1 receptor antagonists, such as levocetirizine, are clinically used to treat allergies. Novel derivatives of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine were designed, synthesized, and tested for in vivo anti-allergic activities. Notably, some derivatives exhibited significant effects on both allergic asthma and allergic itching. For instance:

- Compounds 3b, 3g, 3k, 3o, and 3s demonstrated more potent activities against allergic itching than levocetirizine .

Photochromic Properties

The photochemical and fluorescence properties of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine were systematically investigated both in solution and in PMMA amorphous film .

Synthesis of Antihistamines

The compound serves as a common intermediate for the synthesis of antihistamine drugs, including clocinizine and chlorcyclizine. A simple and efficient route was developed, yielding excellent yields .

Antileishmanial and Antimalarial Evaluation

Among tested compounds, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited desirable antileishmanial activity and high percent suppression against Plasmodium berghei-infected mice .

Mecanismo De Acción

Target of Action

It is structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration process in fungi . It inhibits the cytochrome b (CYTB) gene in Botrytis cinerea , a fungus causing grey mold disease in many plant species.

Mode of Action

Pyraclostrobin, a structurally similar compound, acts by inhibiting mitochondrial respiration .

Biochemical Pathways

Pyraclostrobin, a structurally similar compound, affects the mitochondrial respiration pathway in fungi . This results in a decrease in ATP production, which disrupts essential cellular processes and leads to the death of the fungus .

Result of Action

A structurally similar compound, pyraclostrobin, causes a reduction in atp production in fungi, disrupting essential cellular processes and leading to the death of the fungus .

Action Environment

The structurally similar compound pyraclostrobin is stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed . These properties suggest that the pH and light conditions of the environment may influence the action and stability of the compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORXTFCZJQZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)

![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)

![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)